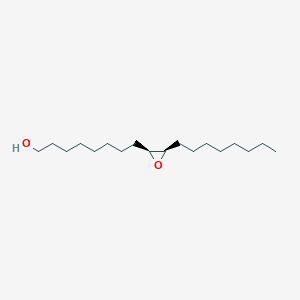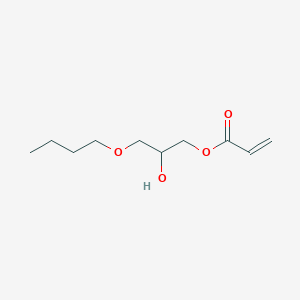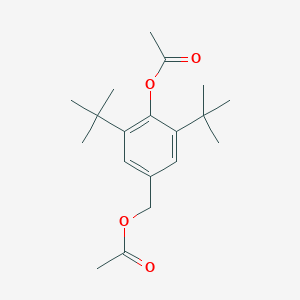
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene, also known as AAMB, is a chemical compound that belongs to the class of compounds called tert-butylbenzenes. It is a white crystalline solid with a molecular weight of 352.46 g/mol. AAMB has been widely studied for its potential applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology.
Mechanism Of Action
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene acts as a competitive inhibitor of certain enzymes, particularly those involved in the metabolism of tert-butylbenzenes. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This mechanism of action has been used to study the structure and function of enzymes, as well as to design new drugs that target specific enzymes.
Biochemical And Physiological Effects
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has been shown to have a number of biochemical and physiological effects, particularly in the liver. It has been shown to induce the expression of certain genes involved in the metabolism of drugs and xenobiotics. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has also been shown to have antioxidant properties, which may be useful in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene is its stability and ease of synthesis. It can be synthesized in large quantities and stored for long periods of time without significant degradation. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene is its toxicity, particularly at high doses. Care must be taken when handling and using 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene in laboratory experiments.
Future Directions
There are many potential future directions for research involving 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene. One area of interest is the development of new drugs that target specific enzymes involved in disease processes. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene could be used as a model compound for designing and testing these drugs. Another area of interest is the study of the metabolism of tert-butylbenzenes in the human body. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene could be used as a tool for studying the effects of other compounds in this class on human health. Finally, 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene could be used in the development of new materials with unique properties, such as high thermal stability or electrical conductivity.
Synthesis Methods
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene can be synthesized through a multi-step process that involves the reaction of tert-butylbenzene with acetic anhydride and acetyl chloride. The reaction proceeds through a series of intermediate steps, resulting in the formation of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene as the final product. The synthesis of 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.
Scientific Research Applications
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has been used extensively in scientific research as a tool for studying the mechanism of action of various biological processes. It has been shown to have a wide range of applications, including the study of enzyme kinetics, protein structure, and drug design. 2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene has also been used as a model compound for studying the metabolism of tert-butylbenzenes in the human body.
properties
CAS RN |
13154-59-1 |
|---|---|
Product Name |
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene |
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(4-acetyloxy-3,5-ditert-butylphenyl)methyl acetate |
InChI |
InChI=1S/C19H28O4/c1-12(20)22-11-14-9-15(18(3,4)5)17(23-13(2)21)16(10-14)19(6,7)8/h9-10H,11H2,1-8H3 |
InChI Key |
AGSCDHUVCJYCSX-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C)C(C)(C)C |
Canonical SMILES |
CC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C)C(C)(C)C |
synonyms |
2-Acetoxy-5-acetoxymethyl-1,3-di-tert-butylbenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
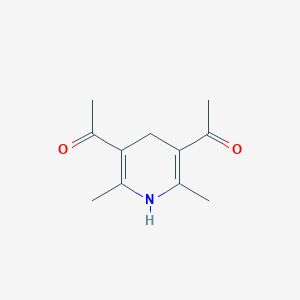
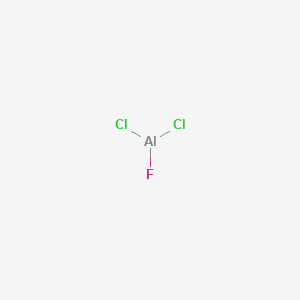

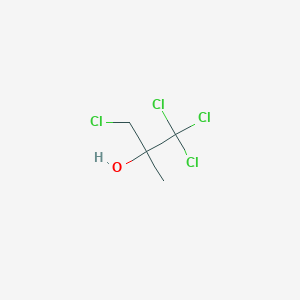
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
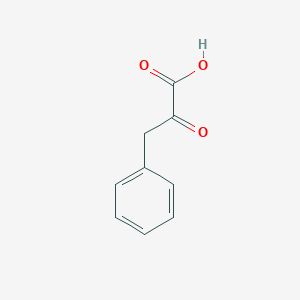
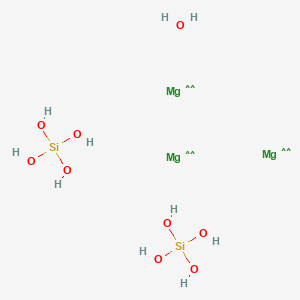
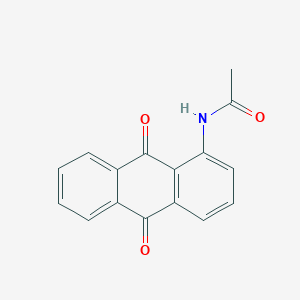
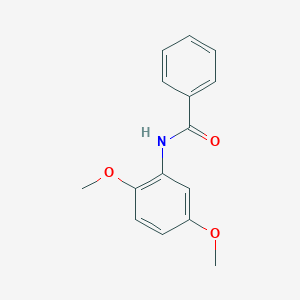
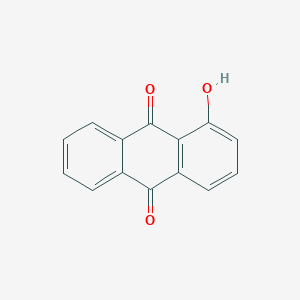
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
